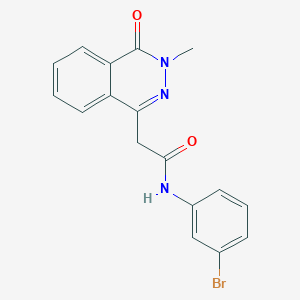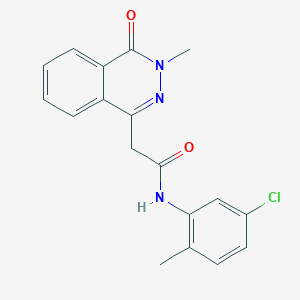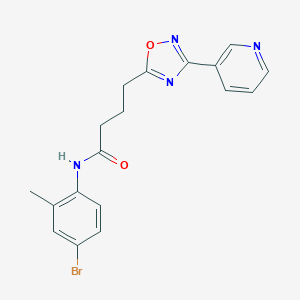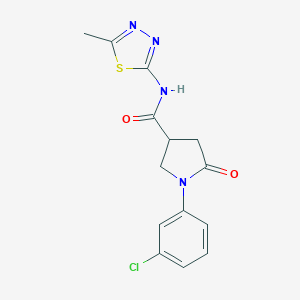
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide, also known as DBTA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied extensively for its potential applications in the field of medicine, agriculture, and environmental sciences. In
作用机制
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the targeted organisms. In bacteria, this compound has been shown to inhibit DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which is believed to be mediated by the inhibition of the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target organism and the concentration of the compound used. In bacteria, this compound has been shown to disrupt cell division and DNA replication, leading to cell death. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to tumor regression. In plants, this compound has been shown to inhibit photosynthesis and respiration, leading to growth inhibition. In mammals, this compound has been shown to have low toxicity and no significant adverse effects.
实验室实验的优点和局限性
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, this compound also has some limitations, including its relatively high cost, limited solubility, and potential for toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.
未来方向
There are several future directions of research for 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide, including:
1. Further studies on the mechanism of action of this compound in different organisms and cell types.
2. Optimization of the synthesis method to reduce the cost and increase the yield of this compound.
3. Development of new derivatives of this compound with improved properties, such as increased solubility and selectivity.
4. Evaluation of the potential of this compound as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections.
5. Investigation of the potential of this compound as a water treatment agent for the removal of heavy metal ions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine, agriculture, and environmental sciences. The synthesis method of this compound has been optimized to produce high yields and purity. This compound has been shown to have antimicrobial, anticancer, herbicidal, and fungicidal properties, among others. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the targeted organisms. This compound has several advantages for lab experiments, but also some limitations that need to be taken into consideration. There are several future directions of research for this compound, including further studies on its mechanism of action, optimization of the synthesis method, development of new derivatives, evaluation of its therapeutic potential, and investigation of its potential as a water treatment agent.
合成方法
The synthesis of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide involves the reaction between 3,5-dibromo-1H-1,2,4-triazole and 2-aminothiazole in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography. This method has been optimized to produce this compound in high yields and purity.
科学研究应用
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have antimicrobial activity against a wide range of bacteria and fungi. It has also been studied for its potential as an anticancer agent, with promising results in vitro. In the field of agriculture, this compound has been shown to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In the environmental sciences, this compound has been studied for its potential as a water treatment agent, as it has been shown to be effective in removing heavy metal ions from contaminated water.
属性
分子式 |
C7H5Br2N5OS |
|---|---|
分子量 |
367.02 g/mol |
IUPAC 名称 |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C7H5Br2N5OS/c8-5-12-6(9)14(13-5)3-4(15)11-7-10-1-2-16-7/h1-2H,3H2,(H,10,11,15) |
InChI 键 |
ZAPAVQZQFKYFEW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)CN2C(=NC(=N2)Br)Br |
规范 SMILES |
C1=CSC(=N1)NC(=O)CN2C(=NC(=N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277405.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B277407.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277413.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277414.png)


![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B277418.png)


![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)

